molecular formula C10H9ClN2OS B15090362 4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline

4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline

Cat. No.: B15090362
M. Wt: 240.71 g/mol
InChI Key: BRZPJCVCRVNGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and antibacterial properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides.

Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline has been widely studied for its applications in various fields:

Mechanism of Action

Properties

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

4-chloro-6-methoxy-7-methylsulfanylquinazoline

InChI

InChI=1S/C10H9ClN2OS/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3

InChI Key

BRZPJCVCRVNGLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)SC

Origin of Product

United States

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